molecular formula C11H15BrO2 B1271672 1-(4-Bromobutoxy)-4-methoxybenzene CAS No. 2033-83-2

1-(4-Bromobutoxy)-4-methoxybenzene

Cat. No. B1271672
CAS RN: 2033-83-2
M. Wt: 259.14 g/mol
InChI Key: XNMUBVHIMDDDNF-UHFFFAOYSA-N
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Description

The compound 1-(4-Bromobutoxy)-4-methoxybenzene is a brominated ether with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. While the specific compound is not directly synthesized or analyzed in the provided papers, related brominated and methoxylated compounds are frequently used as intermediates in the synthesis of complex molecules due to their reactivity and the ability to undergo further functionalization.

Synthesis Analysis

The synthesis of brominated aromatic compounds is well-documented. For instance, 1-Bromo-2,4-dinitrobenzene is synthesized from bromobenzene by nitration in water, achieving a high yield and purity . Similarly, Methyl 4-Bromo-2-methoxybenzoate is prepared from 4-bromo-2-fluorotoluene through a series of reactions including bromination and hydrolysis, with a significant overall yield . These methods demonstrate the feasibility of synthesizing brominated aromatic compounds with methoxy groups, which could be applied to the synthesis of 1-(4-Bromobutoxy)-4-methoxybenzene.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be complex. For example, the structure of 2-Amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile shows a coplanar fused-ring system with the bromobenzene ring almost perpendicular to it . X-ray crystal analysis is used to confirm the structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one, revealing an intramolecular non-classical hydrogen bond stabilizing the crystal structure . These analyses highlight the importance of structural characterization in understanding the properties of brominated and methoxylated compounds.

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various chemical reactions. Nucleophilic substitution reactions are common, as seen with 4-bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole, which reacts with nucleophiles to yield different substituted derivatives . These reactions are crucial for further functionalization and the creation of more complex molecules. The ability of brominated compounds to participate in such reactions suggests that 1-(4-Bromobutoxy)-4-methoxybenzene could also be a versatile intermediate for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and methoxylated aromatic compounds are influenced by their molecular structure. For instance, the photoluminescent properties of 1,4-Bis-(α-cyano-4-methoxystyryl)benzenes are investigated, showing large bathochromic shifts and the formation of excimers characterized by low-bandgap emission . These properties are significant for applications in organic electroluminescent materials. The synthesis and properties of these compounds provide insights into the potential physical and chemical characteristics of 1-(4-Bromobutoxy)-4-methoxybenzene, which may also exhibit unique photophysical characteristics due to its bromo and methoxy functional groups.

Scientific Research Applications

Environmental Analysis

1-(4-Bromobutoxy)-4-methoxybenzene has been studied for its role in the environment. Research by Führer and Ballschmiter (1998) in the Atlantic Ocean revealed the presence of various halogenated methoxybenzenes, including bromochloromethoxybenzenes, indicating a mix of biogenic and anthropogenic origins. These compounds, including bromoanisoles, were found to have environmental significance, particularly in the marine troposphere (Führer & Ballschmiter, 1998).

Chemical Synthesis

In the realm of chemical synthesis, Shishov et al. (2014) utilized derivatives of methoxybenzene, closely related to 1-(4-Bromobutoxy)-4-methoxybenzene, for the synthesis of complex organic compounds. This involved multi-step processes demonstrating the utility of methoxybenzene derivatives in advanced organic synthesis (Shishov et al., 2014).

Liquid Crystal Research

The study of liquid crystals also incorporates compounds like 1-(4-Bromobutoxy)-4-methoxybenzene. Bertini et al. (2003) investigated the influence of phenyl substituents on mesogenic properties in liquid crystals, where derivatives of methoxybenzene played a crucial role in determining the properties of these materials (Bertini et al., 2003).

Material Science and Catalysis

In material science and catalysis, Toyota et al. (2003) explored the use of bromomethoxybenzene derivatives in the preparation of complex phosphorus-containing compounds. These compounds exhibited unique electronic properties due to the methoxy group's influence, indicating potential applications in material science (Toyota et al., 2003).

Organic Electrosynthesis

Esteves et al. (2007) conducted research on the electrochemical reduction of bromoethers, including derivatives of methoxybenzene, demonstrating the potential of these compounds in organic electrosynthesis processes (Esteves et al., 2007).

Safety And Hazards

The safety data sheet for “1-(4-Bromobutoxy)-4-methylbenzene” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled .

properties

IUPAC Name

1-(4-bromobutoxy)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO2/c1-13-10-4-6-11(7-5-10)14-9-3-2-8-12/h4-7H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMUBVHIMDDDNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366309
Record name 1-(4-Bromobutoxy)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromobutoxy)-4-methoxybenzene

CAS RN

2033-83-2
Record name 1-(4-Bromobutoxy)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2033-83-2
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Synthesis routes and methods

Procedure details

Condensation of 1,4-dibromobutane with 4-methoxyphenol according to A. M. Ismaiel et al. (J Med Chem (1993) 36, 2519-25) gives an 82% yield of 1-(4-methoxyphenoxy)-4-bromobutane. By condensing 670 mg (2.58 mmol) of this derivative with 700 mg (2.35 mmol) of N-methyl-N-[4-piperidyl]-4H-3,1-benzothiazin-2-amine, obtained in Example 16-2, in 8 ml of dry DMF in the presence of 630 mg (5.8 mmol) of 98 Na2CO3 /02 KI according to the procedure of Example 16-3, the compound of formula 22 is prepared in a yield of 58%: ##STR46##
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
DG Selivanova, OA Maiorova, EV Shklyaeva… - Russian Journal of …, 2015 - Springer
Organic substances with nonlinear optical properties of the second order are the promising materials for molecular electronics and photonics, that is, finally, for telecommunication and …
Number of citations: 2 link.springer.com
Y Li, G Li, X Wang, C Lin, Y Zhang… - Chemistry–A European …, 2008 - Wiley Online Library
Novel functionalized poly(p‐phenylene ethynylene)s (PPEs) bearing facially amphiphilic cholic and deoxycholic acid units are synthesized by a Pd‐catalyzed Sonogashira cross‐…
Y Wang, MZ Lv, N Song, ZJ Liu, C Wang… - Macromolecules, 2017 - ACS Publications
We report a new strategy to construct a multi-stimuli-responsive fluorescent supramolecular polymer by the strong host–guest interactions between a diselenium bond-bridged pillar[5]…
Number of citations: 89 pubs.acs.org
XY Jin, N Song, X Wang, CY Wang, Y Wang… - Scientific Reports, 2018 - nature.com
A pillar[5]arene derivative with a hydrophilic sulfonic group, ie., monosulfonicpillar[5]arene (MSP5), has been successfully synthesized for the first time, which exhibited strong binding …
Number of citations: 21 www.nature.com
WL Zhou, XY Dai, W Lin, Y Chen, Y Liu - Chemical Science, 2023 - pubs.rsc.org
A photo-responsive full-color lanthanide supramolecular switch was constructed from a synthetic 2,6-pyridine dicarboxylic acid (DPA)-modified pillar[5]arene (H) complexing with …
Number of citations: 5 pubs.rsc.org
XF Yu, S Lu, C Ye, T Li, T Liu, S Liu, Q Fan… - …, 2006 - ACS Publications
A series of well-defined conjugated-liquid crystalline (LC) block copolymers containing oligofluorene and side-chain liquid crystalline polymers with cyanobiphenyl moieties were …
Number of citations: 29 pubs.acs.org
Y Guan, P Liu, C Deng, M Ni, S Xiong, C Lin… - Organic & …, 2014 - pubs.rsc.org
It was found that spontaneous isomerization takes place between three isomers of a pillar[5]arene (P5)-based pseudo[1]rotaxane. The isomerization process could be monitored by 1H …
Number of citations: 52 pubs.rsc.org
L Shao, J Yang, B Hua - Polymer Chemistry, 2018 - pubs.rsc.org
A novel 2,2′-bipyridine-bridged pillar[5]arene dimer was successfully synthesized and further applied for constructing linear supramolecular polymers through pillar[5]arene-based host…
Number of citations: 43 pubs.rsc.org
Y Zheng - 2020 - scholarship.miami.edu
This dissertation investigates supramolecular complexation studies between viologen derivatives and cucurbit [n] urils (n= 7, 8), as well as functionalization of pillar [5] arenes. Three …
Number of citations: 2 scholarship.miami.edu
AE Moritz, RB Free, WS Weiner, EO Akano… - Journal of medicinal …, 2020 - ACS Publications
To identify novel D 3 dopamine receptor (D3R) agonists, we conducted a high-throughput screen using a β-arrestin recruitment assay. Counterscreening of the hit compounds provided …
Number of citations: 17 pubs.acs.org

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